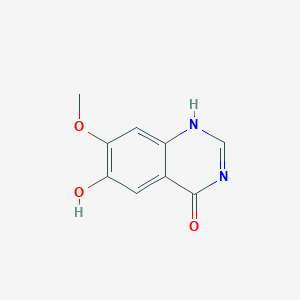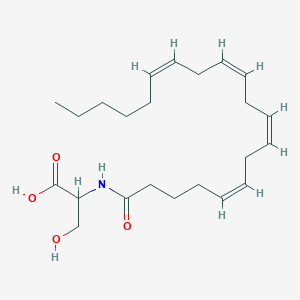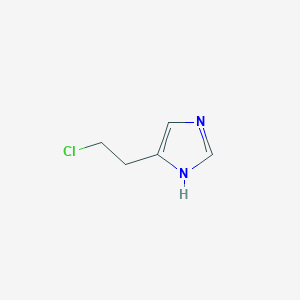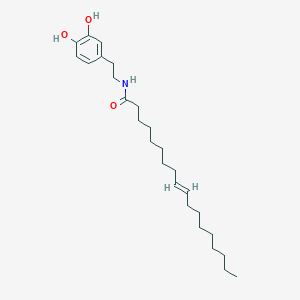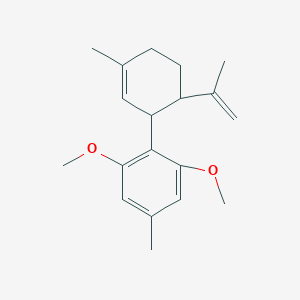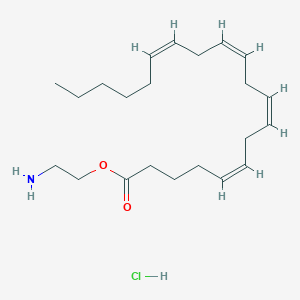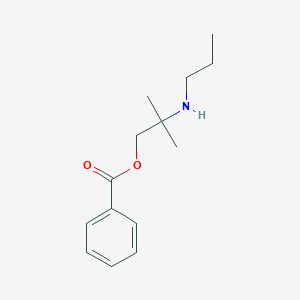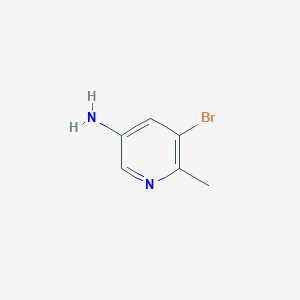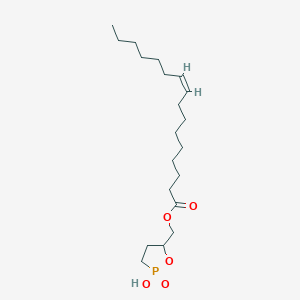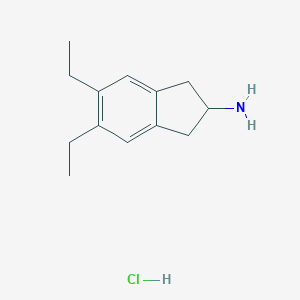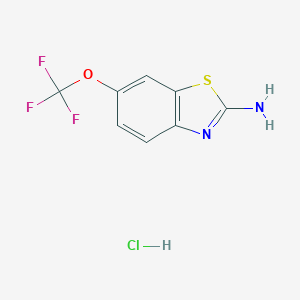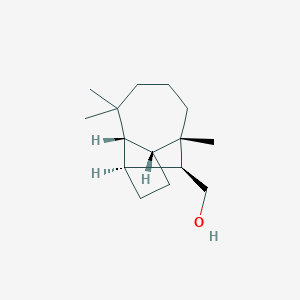
Isolongifolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isolongifolol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 2223663 It is characterized by a methanoazulene skeleton and is commonly found in the essential oils of various plants, including Ocimum gratissimum L
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isolongifolol can be synthesized through microbial transformation using plant pathogenic fungi such as Glomerella cingulata. The biotransformation process involves the conversion of sesquiterpene alcohols into this compound under mild conditions, producing optically active compounds. The substrate used for these experiments is typically (–)-isolongifolol, which undergoes regio- and stereo-selective reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Ocimum gratissimum L. using hydro distillation methods. The extracted oils are then subjected to chemical modifications, such as acetylation, to enhance the yield and purity of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isolongifolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of hydroxy derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of alcohol derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure, forming halogenated derivatives.
Major Products Formed: The major products formed from these reactions include hydroxy-isolongifolol, halogenated this compound, and other modified sesquiterpene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a model compound for studying sesquiterpene chemistry.
Mecanismo De Acción
The mechanism of action of isolongifolol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: this compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to their inhibition or death.
Comparación Con Compuestos Similares
Isolongifolol can be compared with other similar sesquiterpene alcohols, such as:
Neoisolongifolane: A stereoisomer of this compound with similar chemical properties but different spatial arrangement.
Hydroxy-isolongifolol: A hydroxylated derivative of this compound with enhanced bioactivity.
These compounds share similar chemical backbones but differ in their functional groups and stereochemistry, which contribute to their unique properties and applications.
Propiedades
Número CAS |
469-27-2 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
[(1R,2S,7S,8R,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol |
InChI |
InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12-,13+,15+/m1/s1 |
Clave InChI |
VZJHQHUOVIDRCF-NTASLKFISA-N |
SMILES |
CC1(CCCC2(C3C1C(C2CO)CC3)C)C |
SMILES isomérico |
C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@H]2CO)(C)C |
SMILES canónico |
CC1(CCCC2(C3C1C(C2CO)CC3)C)C |
Sinónimos |
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol; Longifolyl Alcohol; Hydroxyjunipene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


